Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate is an organic compound with the molecular formula C24H46N4O6. It is a mono-constituent substance that belongs to the class of carbamates. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate typically involves the reaction of hexane-1,6-diylbiscarbamate with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl) hexane-1,6-diyldicarbamate
- 1,6-Hexanediol diglycidyl ether
- 1,2-Bis(2-methylphenyl)diazene
Uniqueness
Bis(2-methylphenyl) hexane-1,6-diylbiscarbamate stands out due to its specific chemical structure, which imparts unique properties such as stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2-methylphenyl) N-[6-[(2-methylphenoxy)carbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C22H28N2O4/c1-17-11-5-7-13-19(17)27-21(25)23-15-9-3-4-10-16-24-22(26)28-20-14-8-6-12-18(20)2/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
BAYXEUGGWRMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.